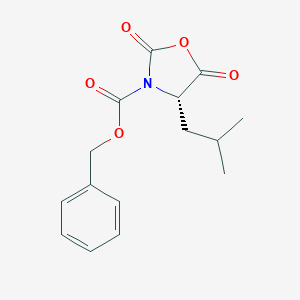
N-(Acetoxy)-N-butoxy-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetoxy)-N-butoxy-4-nitrobenzamide, also known as ABNO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. ABNO has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
N-(Acetoxy)-N-butoxy-4-nitrobenzamide acts as a nitric oxide donor, releasing nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound releases nitric oxide in a slow and sustained manner, allowing for precise control over the concentration of nitric oxide in the system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce vasodilation, inhibit platelet aggregation, and reduce inflammation. This compound has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(Acetoxy)-N-butoxy-4-nitrobenzamide in lab experiments is its ability to release nitric oxide in a controlled manner, allowing for precise control over the concentration of nitric oxide in the system. This compound is also relatively stable and can be stored for extended periods, making it a convenient tool for researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment to handle and administer the compound.
Orientations Futures
There are several potential future directions for research involving N-(Acetoxy)-N-butoxy-4-nitrobenzamide. One area of interest is the development of new drugs that target NOS and nitric oxide signaling pathways. This compound could also be used to investigate the role of nitric oxide in various disease states, including cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, further studies are needed to explore the potential toxicity of this compound and to develop safer methods for handling and administering the compound.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is synthesized through a multistep process, and it acts as a nitric oxide donor, releasing nitric oxide in a slow and sustained manner. This compound has been extensively studied for its potential applications in various scientific research studies, including investigating the role of nitric oxide in biological systems and exploring the effects of nitric oxide on blood vessels. While this compound has several advantages for lab experiments, it also has some limitations, including its potential toxicity. Nonetheless, this compound holds great promise for future research in the fields of biochemistry and physiology.
Méthodes De Synthèse
N-(Acetoxy)-N-butoxy-4-nitrobenzamide is synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with sodium butoxide in dry toluene to form N-butyl-4-nitrobenzamide. This intermediate is then reacted with acetic anhydride in the presence of a base to yield this compound.
Applications De Recherche Scientifique
N-(Acetoxy)-N-butoxy-4-nitrobenzamide has been used in various scientific research studies, including investigating the role of nitric oxide in biological systems, studying the mechanism of action of nitric oxide synthase (NOS), and exploring the effects of nitric oxide on blood vessels. This compound is also used in the development of new drugs that target NOS and nitric oxide signaling pathways.
Propriétés
Numéro CAS |
131229-64-6 |
|---|---|
Formule moléculaire |
C13H16N2O6 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
[(2-butoxy-4-nitrobenzoyl)amino] acetate |
InChI |
InChI=1S/C13H16N2O6/c1-3-4-7-20-12-8-10(15(18)19)5-6-11(12)13(17)14-21-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Clé InChI |
QGBUSDMBUXEXLG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C |
Synonymes |
N-(Acetoxy)-N-butoxy-4-nitrobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



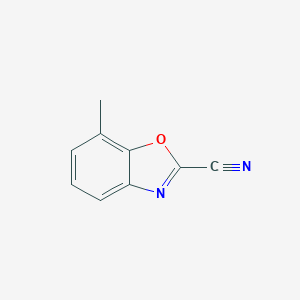

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)

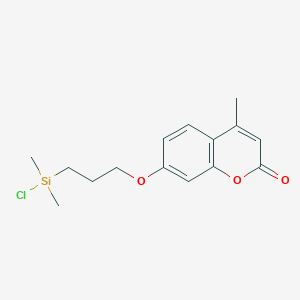
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)


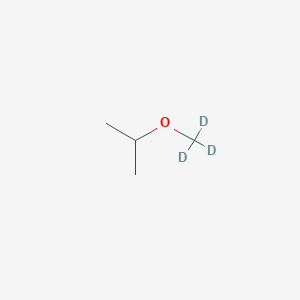
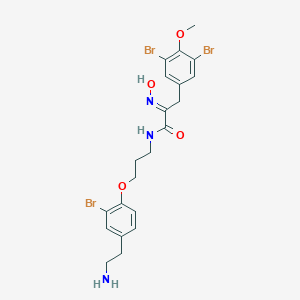

![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
